molecular formula C9H11ClN2O B1378639 5-(Aminomethyl)-2-methoxybenzonitrile hydrochloride CAS No. 1423032-10-3

5-(Aminomethyl)-2-methoxybenzonitrile hydrochloride

Cat. No.: B1378639
CAS No.: 1423032-10-3
M. Wt: 198.65 g/mol
InChI Key: CEKKMSZERYFFGS-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-2-methoxybenzonitrile hydrochloride is a chemical compound with significant applications in various fields of scientific research This compound is characterized by the presence of an aminomethyl group attached to a methoxybenzonitrile core, forming a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-2-methoxybenzonitrile hydrochloride typically involves the reaction of 2-methoxybenzonitrile with formaldehyde and ammonia or a primary amine under acidic conditionsThe reaction conditions often include the use of a solvent such as methanol or ethanol and a catalyst like hydrochloric acid to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Mannich reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-2-methoxybenzonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

5-(Aminomethyl)-2-methoxybenzonitrile hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-2-methoxybenzonitrile hydrochloride depends on its specific application. In medicinal chemistry, it may act as a precursor to bioactive compounds that interact with molecular targets such as enzymes or receptors. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    5-(Aminomethyl)-2-furancarboxylic acid: A similar compound with an aminomethyl group attached to a furan ring.

    5-(Aminomethyl)-2-methoxyphenol: A compound with an aminomethyl group and a methoxy group attached to a phenol ring.

Uniqueness

The presence of both the aminomethyl and methoxy groups allows for versatile chemical modifications and interactions, making it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

5-(aminomethyl)-2-methoxybenzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O.ClH/c1-12-9-3-2-7(5-10)4-8(9)6-11;/h2-4H,5,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEKKMSZERYFFGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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